2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE
Overview
Description
2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE is a complex organic compound that features an adamantyl group, a dichlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the acylation of adamantane with acetyl chloride to form 1-adamantylacetyl chloride. This intermediate is then reacted with 2,4-dichloroaniline to form the desired product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield hydroxylated adamantane derivatives, while reduction of the benzamide moiety can produce amines.
Scientific Research Applications
2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. The dichlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the benzamide and dichlorophenyl moieties.
2,4-Dichlorobenzamide: Contains the dichlorophenyl and benzamide groups but lacks the adamantyl group.
Adamantane: The parent hydrocarbon of the adamantyl group.
Uniqueness
2-[(ADAMANTAN-1-YLACETYL)AMINO]-N-(2,4-DICHLOROPHENYL)BENZAMIDE is unique due to the combination of its structural features. The presence of the adamantyl group provides rigidity and enhances lipophilicity, while the dichlorophenyl group offers potential for various chemical modifications and biological interactions. This combination makes it a versatile compound for research and development in multiple fields .
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(2,4-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O2/c26-18-5-6-22(20(27)10-18)29-24(31)19-3-1-2-4-21(19)28-23(30)14-25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,15-17H,7-9,11-14H2,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGGLGAIIGKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)NC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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